Desnitroimidacloprid (CAS 115970-17-7) is the primary nitro-reduced, bioactive metabolite of the widely used neonicotinoid insecticide imidacloprid. In commercial and research procurement, it is primarily sourced as a high-purity analytical reference standard and a targeted toxicological probe. Unlike its parent compound, which is highly selective for insect nicotinic acetylcholine receptors (nAChRs), the metabolic removal of the nitro group fundamentally alters its binding affinity, converting it into a highly potent agonist at mammalian nAChRs. This distinct pharmacological profile makes desnitroimidacloprid an indispensable material for accurate environmental residue monitoring, dietary exposure quantification, and mammalian neurotoxicity risk assessments [1].
Relying on generic neonicotinoid standards or the parent compound (imidacloprid) as a proxy for environmental or toxicological risk fundamentally misrepresents mammalian exposure. In biological systems, aldehyde oxidase and cytochrome P450 enzymes convert imidacloprid into desnitroimidacloprid, a process that reverses the molecule's selectivity from insect to mammalian receptors [1]. Substituting imidacloprid or alternative metabolites like imidacloprid-olefin in mammalian assays yields false-negative toxicity data, as these analogs lack the specific structural conformation required for high-affinity binding to human α7 and α4β2 receptors [2]. Furthermore, in regulated LC-MS/MS workflows, failing to procure the exact desnitro standard prevents the quantification of the most toxicologically relevant degradation product in food and water matrices, leading to non-compliant residue profiling .
Desnitroimidacloprid exhibits profound agonistic activity at human nAChR subtypes (α7, α3β4, and α4β2) at sub-micromolar concentrations, making it equipotent with nicotine. In direct contrast, the parent compound imidacloprid demonstrates 2 to 3 orders of magnitude lower potency at these same mammalian receptors [1].
| Evidence Dimension | Agonistic potency at human α7, α3β4, and α4β2 nAChRs |
| Target Compound Data | Sub-micromolar activation (equipotent to nicotine) |
| Comparator Or Baseline | Imidacloprid (parent compound) |
| Quantified Difference | 2 to 3 orders of magnitude (100x–1000x) higher potency for the desnitro metabolite |
| Conditions | Ca2+-imaging and transmembrane current measurements in human neurons and Xenopus oocytes |
Procurement of the desnitro metabolite is mandatory for mammalian neurotoxicity modeling, as the parent compound fails to trigger the relevant mammalian pathways.
When evaluating the degradation profile of imidacloprid, desnitroimidacloprid emerges as the primary driver of secondary mammalian toxicity. Head-to-head in vitro assays comparing neonicotinoid metabolites reveal that while desnitroimidacloprid acts as a strong trigger of mammalian nicotinic responses, the alternative metabolite imidacloprid-olefin activates these receptors far less potently, falling into a similar low-potency range as the parent imidacloprid [1].
| Evidence Dimension | Relative activation of mammalian nAChRs among metabolites |
| Target Compound Data | High potency / strong trigger of nicotinic responses |
| Comparator Or Baseline | Imidacloprid-olefin (alternative metabolite) |
| Quantified Difference | Desnitroimidacloprid is active at sub-micromolar levels, whereas the olefin metabolite requires significantly higher concentrations (similar to parent IMI) |
| Conditions | Heterologous expression of human nAChR subtypes |
Proves that desnitroimidacloprid is the specific bioactive driver of mammalian toxicity, making it the highest-priority target for metabolite risk assessment.
Desnitroimidacloprid induces distinct reproductive toxicity pathways not observed with the parent compound. In cultured murine antral follicles, exposure to desnitroimidacloprid actively inhibited follicle growth, caused follicle rupture, and decreased testosterone and progesterone synthesis. Conversely, imidacloprid did not negatively affect follicle growth or morphology and actually increased progesterone levels [1].
| Evidence Dimension | Antral follicle growth and hormone synthesis |
| Target Compound Data | Inhibited growth, induced rupture, decreased testosterone/progesterone |
| Comparator Or Baseline | Imidacloprid (parent compound) |
| Quantified Difference | Desnitroimidacloprid actively destroys follicle integrity and suppresses hormones, whereas imidacloprid leaves morphology intact and increases progesterone |
| Conditions | In vitro culture of CD-1 mouse ovarian antral follicles (0.2–200 µg/mL for 96 h) |
Demonstrates distinct reproductive toxicity mechanisms, requiring the specific procurement of the desnitro metabolite for endocrine hazard assessments.
For regulatory pesticide residue control, high-purity desnitroimidacloprid standards are required to establish traceable calibration curves and evaluate matrix effects. Because the desnitro metabolite possesses distinct chromatographic retention behavior and targeted MS/MS transitions compared to imidacloprid, parent-compound-only calibration fails to quantify this highly toxic degradation product in complex matrices like honey, crops, and drinking water .
| Evidence Dimension | LC-MS/MS quantification accuracy for metabolite profiling |
| Target Compound Data | Enables precise transitions, retention mapping, and recovery determination |
| Comparator Or Baseline | Parent-compound-only calibration |
| Quantified Difference | Binary difference (quantifiable vs. undetected) in specific LC-MS/MS transitions for the desnitro degradation product |
| Conditions | Gradient LC-MS/MS and GC-MS multi-residue workflows |
Ensures regulatory compliance and defensible quantification of dietary and environmental exposure to the most hazardous neonicotinoid byproduct.
Utilized as a primary nAChR agonist in patch-clamp and calcium-imaging assays to model human neurodevelopmental and neurobehavioral disruptions caused by neonicotinoid exposure [1].
Procured as an essential analytical reference standard for LC-MS/MS workflows to quantify neonicotinoid degradation in agricultural runoff, drinking water, and apiculture products .
Employed in hepatic in vitro models to trace the nitroreduction pathway mediated by cytochrome P450 (CYP3A4) and aldehyde oxidase, mapping the toxicokinetics of commercial insecticides [2].
Applied in specialized in vitro models, such as antral follicle cultures, to investigate off-target endocrine disruption, steroidogenesis alteration, and ovarian toxicity linked to agrochemical metabolites[3].